molecular formula C24H18F3N5O B10920621 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10920621
M. Wt: 449.4 g/mol
InChI Key: ZILWQDWAXZIZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE is a complex organic compound known for its unique structural features and significant biological activities This compound is characterized by the presence of multiple functional groups, including a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific reaction conditionsThe final step involves the formation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .

Chemical Reactions Analysis

5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to act as a selective antagonist of estrogen receptor β, inhibiting its activity and affecting cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, 5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C24H18F3N5O

Molecular Weight

449.4 g/mol

IUPAC Name

3-phenyl-5-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H18F3N5O/c1-14(2)15-8-10-16(11-9-15)18-12-20(24(25,26)27)32-21(28-18)13-19(30-32)23-29-22(31-33-23)17-6-4-3-5-7-17/h3-14H,1-2H3

InChI Key

ZILWQDWAXZIZKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.